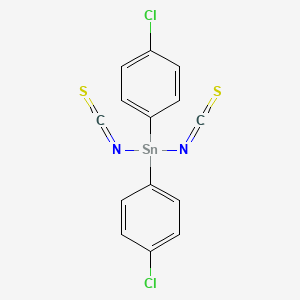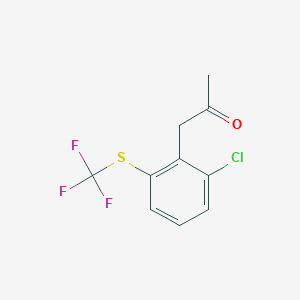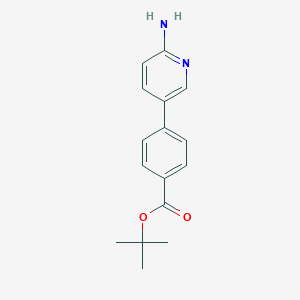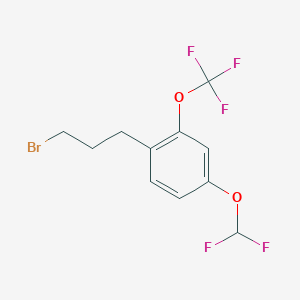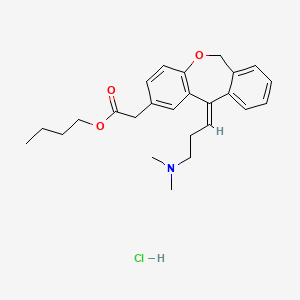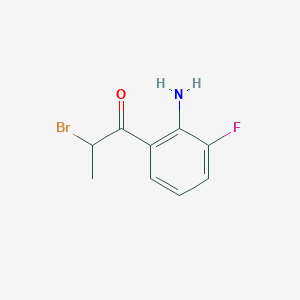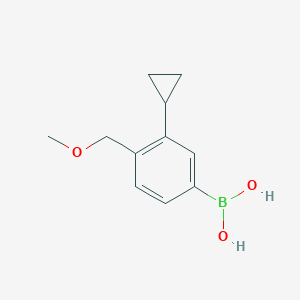
(3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Protodeboronation: Acids like HCl or bases like NaOH in aqueous media.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products depending on the halide used.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry: (3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it valuable for creating materials with unique properties .
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the cyclopropyl and methoxymethyl groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and selectivity.
3-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position, affecting its electronic properties.
Uniqueness: (3-Cyclopropyl-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and methoxymethyl groups, which can influence its steric and electronic properties, making it more selective in certain reactions and potentially more effective as an enzyme inhibitor .
Propiedades
Fórmula molecular |
C11H15BO3 |
|---|---|
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
[3-cyclopropyl-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-15-7-9-4-5-10(12(13)14)6-11(9)8-2-3-8/h4-6,8,13-14H,2-3,7H2,1H3 |
Clave InChI |
DNDAYQZSRXYUHO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)COC)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
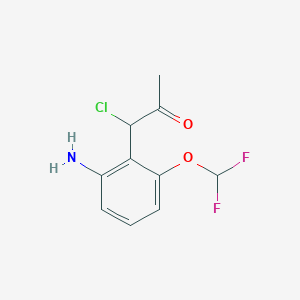


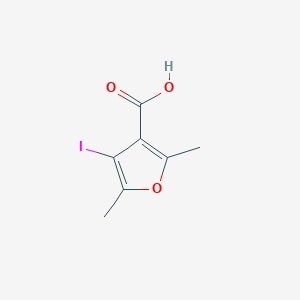
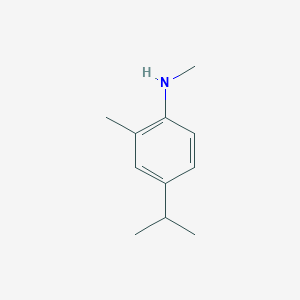
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
